molecular formula C15H14F3NO B276656 N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine

Número de catálogo B276656
Peso molecular: 281.27 g/mol
Clave InChI: QUZJNXCDXRUHQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine, also known as AFM13, is a small molecule drug candidate that has been developed for the treatment of cancer. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to CD30 and CD16A results in the activation of NK cells, which can then kill the cancer cells.

Mecanismo De Acción

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine works by binding to both CD30 and CD16A on the surface of cancer cells and NK cells, respectively. This binding results in the activation of NK cells, which can then kill the cancer cells. The mechanism of action of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is unique in that it does not require the cancer cells to express a specific antigen, as is the case with many other cancer therapies.
Biochemical and Physiological Effects:
N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been shown to induce the activation of NK cells and the production of cytokines, which are molecules that play a key role in the immune response. N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has also been shown to induce the downregulation of CD30 on the surface of cancer cells, which may contribute to its anti-tumor activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is its ability to activate NK cells without requiring a specific antigen on the surface of cancer cells. This makes it a potentially effective therapy for a wide range of cancer types. However, one limitation of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.

Direcciones Futuras

There are several potential future directions for the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine. One potential direction is the combination of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine with other cancer therapies, such as checkpoint inhibitors or chemotherapy. Another potential direction is the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine for the treatment of solid tumors, which may require modifications to the drug's structure in order to improve its penetration into tumor tissues. Finally, there is potential for the development of N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine for use in combination with CAR-T cell therapy, which may enhance the anti-tumor activity of both therapies.

Métodos De Síntesis

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine is synthesized using a multi-step process that involves the coupling of two antibody fragments. The first fragment is a CD30-binding antibody fragment, while the second fragment is a CD16A-binding antibody fragment. The two fragments are then linked together using a chemical linker to create the bispecific antibody.

Aplicaciones Científicas De Investigación

N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been extensively studied in preclinical and clinical studies for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In preclinical studies, N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has been shown to induce potent anti-tumor activity in vitro and in vivo. In clinical studies, N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine has shown promising results in patients with relapsed or refractory Hodgkin lymphoma and non-Hodgkin lymphoma.

Propiedades

Fórmula molecular

C15H14F3NO

Peso molecular

281.27 g/mol

Nombre IUPAC

N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C15H14F3NO/c1-2-8-19-10-13-6-7-14(20-13)11-4-3-5-12(9-11)15(16,17)18/h2-7,9,19H,1,8,10H2

Clave InChI

QUZJNXCDXRUHQP-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

SMILES canónico

C=CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.